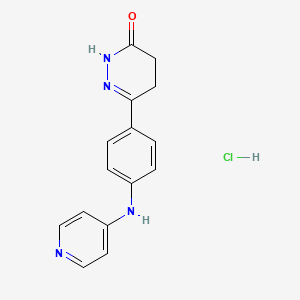

Senazodan hydrochloride

描述

MCI 154 (hydrochloride) is a novel cardiotonic agent known for its calcium-sensitizing properties. It enhances the sensitivity of cardiac muscle to calcium ions, thereby increasing the force of contraction without significantly increasing intracellular calcium levels. This makes it a promising therapeutic agent for treating heart failure and other cardiac conditions .

准备方法

合成路线及反应条件

MCI 154(盐酸盐)通过在热二甲基甲酰胺(DMF)中将6-(4-氨基苯基)-2,3,4,5-四氢哒嗪-3-酮与4-溴吡啶缩合而合成。 反应后,提取游离碱 .

工业生产方法

MCI 154(盐酸盐)的工业生产涉及类似的合成路线,但规模更大。反应条件经过优化,以确保最终产物的产率和纯度高。 该过程包括严格的纯化步骤,以去除任何杂质和副产物 .

化学反应分析

Molecular Mechanism and Reactions

Senazodan hydrochloride exerts its effects by inhibiting PDE III, which breaks down cAMP. By inhibiting PDE III, this compound increases cAMP levels, enhancing calcium sensitivity in heart muscle cells and potentially leading to stronger contractions. Senazodan (hydrochloride) seems to directly affect the actin-myosin crossbridge kinetics and increases myosin ATPase activity .

Reactions in Biological and Physiological Conditions

This compound is often studied under conditions that mimic physiological and pathophysiological states, such as varying pH levels, temperatures, and the presence of inorganic phosphates.

Key Pharmacological Effects and Interactions

This compound's primary mechanism involves inhibiting phosphodiesterase III, leading to increased levels of cyclic adenosine monophosphate within cardiac cells. This results in enhanced myocardial contractility and vasodilation, which contributes to its therapeutic effects in heart failure and other cardiovascular conditions.

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Mechanism of Action | Unique Features |

|---|---|---|---|

| Milrinone | |||

| Phosphodiesterase III inhibitor | Shorter half-life, mainly used in acute settings | ||

| Dobutamine | |||

| Beta-adrenergic agonist | Increases heart rate significantly | ||

| Levosimendan | |||

| Calcium sensitizer | Unique mechanism enhancing calcium sensitivity | ||

| Isoproterenol | |||

| Beta-adrenergic agonist | Rapid onset for acute heart failure |

This compound stands out due to its selective inhibition of phosphodiesterase III combined with vasodilatory effects, making it particularly effective in managing chronic heart failure without significantly increasing heart rate.

Potential for Antitumor Activity

Some synthesized analogs were evaluated for their cytotoxic activity against human carcinoma cell lines (HePG2– MCF7– A549) . The docking and cytotoxic activity results indicated that nearly all compounds containing N-phenyl aniline showed significant inhibition for the three cell lines .

科学研究应用

Cardiovascular Applications

1.1 Mechanism of Action

Senazodan hydrochloride functions primarily by inhibiting phosphodiesterase III (PDE III), leading to increased intracellular levels of cyclic adenosine monophosphate (cAMP). This results in enhanced calcium sensitivity in heart muscle cells, contributing to stronger contractions and improved cardiac output. The mechanism can be summarized as follows:

1.2 Clinical Uses

this compound has been studied for its efficacy in treating various cardiovascular conditions, particularly heart failure. Its ability to enhance cardiac output without significantly increasing heart rate makes it a unique candidate among inotropic agents.

| Indication | Clinical Phase | Key Findings |

|---|---|---|

| Heart Failure | Phase 2 | Limited clinical trials; some were discontinued due to safety concerns . |

Neuroprotective Potential

Recent studies have begun to explore the neuroprotective effects of this compound. Research indicates that compounds activating 5-HT1A receptors may offer benefits for cognitive function and neuroprotection, particularly in conditions like Alzheimer's and Parkinson's diseases.

2.1 Cognitive Enhancement

Animal studies suggest that this compound may improve memory and learning capabilities. However, the translation of these findings to human subjects remains uncertain .

2.2 Neurodegenerative Diseases

The potential application of this compound in neurodegenerative diseases is an emerging area of research. Theoretical frameworks suggest that its action on serotonin systems could provide neuroprotective benefits against neuron degeneration .

Other Medical Applications

This compound has been investigated for several other conditions, although research remains preliminary:

- Anxiety and Depression: Some studies suggest that it may help restore balance in the serotonin system .

- Sleep Disorders: Initial findings indicate potential efficacy but require further investigation .

- Addiction and Sexual Dysfunction: These areas are being explored but lack comprehensive clinical data .

作用机制

MCI 154(盐酸盐)通过与心脏肌钙蛋白C的结构性C末端结构域结合而发挥作用。这种结合增强了心肌对钙离子的敏感性,导致收缩力增强而不会显著增加细胞内钙水平。 该化合物不与心脏肌钙蛋白C的调节性N末端结构域结合,该结构域决定心肌的钙敏感性 .

相似化合物的比较

MCI 154(盐酸盐)与其他钙敏化剂(如米力农和匹莫苯丹)进行比较。 与这些化合物不同,MCI 154(盐酸盐)不会显著增加细胞内钙水平,降低了心律失常和其他副作用的风险 . 类似的化合物包括:

米力农: 一种环磷酸腺苷依赖性磷酸二酯酶抑制剂。

匹莫苯丹: 另一种具有血管扩张特性的钙敏化剂.

生物活性

Senazodan hydrochloride, also known as MCI-154, is a compound that has garnered interest due to its biological activity as a positive inotropic agent and phosphodiesterase III (PDE III) inhibitor. This article delves into its mechanisms of action, pharmacological effects, and relevant clinical findings.

Senazodan functions primarily as a phosphodiesterase III inhibitor , which leads to increased levels of cyclic adenosine monophosphate (cAMP) in cardiac and vascular tissues. By inhibiting PDE III, Senazodan enhances myocardial contractility and induces vasodilation, making it a candidate for treating conditions like acute heart failure.

Pharmacological Properties

1. Positive Inotropic Effects

Senazodan demonstrates significant positive inotropic activity, meaning it increases the force of heart contractions. This effect is crucial for patients suffering from heart failure, where improved cardiac output can alleviate symptoms and improve quality of life.

2. Vasodilatory Effects

The compound also exhibits vasodilatory properties, which help reduce systemic vascular resistance and lower blood pressure. This dual action (inotropic and vasodilatory) makes Senazodan particularly valuable in managing acute heart failure scenarios.

3. Platelet Aggregation Inhibition

Research indicates that Senazodan may inhibit platelet aggregation, which is vital in preventing thrombotic events in cardiovascular diseases. Its mechanism involves hydrophobic interactions that affect the aggregation process at the molecular level .

Clinical Studies and Findings

Senazodan was evaluated in clinical trials for its efficacy in treating acute heart failure. Notably:

- Phase II Clinical Trials : Conducted in Japan, these trials aimed to assess the safety and efficacy of Senazodan in patients with acute heart failure. However, the studies were discontinued due to insufficient results .

- Comparative Studies : In vitro studies have shown that Senazodan's inhibitory effects on platelet aggregation are comparable to other established agents like amrinone and milrinone .

Data Table: Summary of Biological Activities

| Activity | Mechanism | Clinical Relevance |

|---|---|---|

| Positive Inotropic Effect | PDE III inhibition | Improves myocardial contractility |

| Vasodilatory Effect | Increased cAMP levels | Reduces systemic vascular resistance |

| Platelet Aggregation Inhibition | Hydrophobic interactions affecting platelet function | Prevents thrombotic events |

Case Study 1: Efficacy in Heart Failure

In a controlled study involving patients with acute heart failure, Senazodan was administered to evaluate its impact on cardiac output and patient outcomes. The results indicated an improvement in cardiac index but were not statistically significant enough to warrant continued development .

Case Study 2: Platelet Aggregation

A study investigating the anti-platelet effects of various PDE inhibitors found that Senazodan significantly reduced ADP-induced platelet aggregation in vitro compared to controls. This suggests potential utility in patients at risk for thrombotic complications .

属性

IUPAC Name |

3-[4-(pyridin-4-ylamino)phenyl]-4,5-dihydro-1H-pyridazin-6-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O.ClH/c20-15-6-5-14(18-19-15)11-1-3-12(4-2-11)17-13-7-9-16-10-8-13;/h1-4,7-10H,5-6H2,(H,16,17)(H,19,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYQCKFLLTCINSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NN=C1C2=CC=C(C=C2)NC3=CC=NC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00913328 | |

| Record name | 6-{4-[(Pyridin-4(1H)-ylidene)amino]phenyl}-4,5-dihydropyridazin-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00913328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98326-33-1 | |

| Record name | 3(2H)-Pyridazinone, 4,5-dihydro-6-[4-(4-pyridinylamino)phenyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98326-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Senazodan hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098326331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-{4-[(Pyridin-4(1H)-ylidene)amino]phenyl}-4,5-dihydropyridazin-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00913328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SENAZODAN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AQJ5MIM3P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。